![B7698430 (E)-2-methyl-N'-(4-(methylthio)benzylidene)imidazo[1,2-a]pyridine-3-carbohydrazide CAS No. 903359-77-3](/img/new.no-structure.jpg)
(E)-2-methyl-N'-(4-(methylthio)benzylidene)imidazo[1,2-a]pyridine-3-carbohydrazide
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Overview
Description
(E)-2-methyl-N’-(4-(methylthio)benzylidene)imidazo[1,2-a]pyridine-3-carbohydrazide is a synthetic organic compound belonging to the imidazo[1,2-a]pyridine family. This compound is characterized by its unique structure, which includes an imidazo[1,2-a]pyridine core, a carbohydrazide group, and a benzylidene moiety with a methylthio substituent. It has garnered interest in scientific research due to its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-methyl-N’-(4-(methylthio)benzylidene)imidazo[1,2-a]pyridine-3-carbohydrazide typically involves a multi-step process:
Formation of the imidazo[1,2-a]pyridine core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the carbohydrazide group: This can be achieved through the reaction of the imidazo[1,2-a]pyridine intermediate with hydrazine or its derivatives.
Formation of the benzylidene moiety: The final step involves the condensation of the carbohydrazide intermediate with 4-(methylthio)benzaldehyde under reflux conditions, typically in the presence of an acid catalyst to yield the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(E)-2-methyl-N’-(4-(methylthio)benzylidene)imidazo[1,2-a]pyridine-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The benzylidene moiety can be reduced to a benzyl group using reducing agents such as sodium borohydride.
Substitution: The imidazo[1,2-a]pyridine core can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Benzyl derivatives.
Substitution: Various substituted imidazo[1,2-a]pyridine derivatives.
Scientific Research Applications
Chemistry
In chemistry, (E)-2-methyl-N’-(4-(methylthio)benzylidene)imidazo[1,2-a]pyridine-3-carbohydrazide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound has shown promise as a potential inhibitor of certain enzymes and receptors. Its ability to interact with biological targets makes it a candidate for studying enzyme mechanisms and developing new therapeutic agents.
Medicine
In medicine, (E)-2-methyl-N’-(4-(methylthio)benzylidene)imidazo[1,2-a]pyridine-3-carbohydrazide is being investigated for its potential as an antimicrobial and anticancer agent. Its unique structure allows it to interact with specific molecular targets, making it a promising candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. Its ability to undergo various chemical reactions makes it a versatile building block for creating advanced materials.
Mechanism of Action
The mechanism of action of (E)-2-methyl-N’-(4-(methylthio)benzylidene)imidazo[1,2-a]pyridine-3-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, inhibiting their activity and leading to various biological effects. The exact pathways involved depend on the specific target and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine derivatives: These compounds share the imidazo[1,2-a]pyridine core but differ in their substituents, leading to variations in their chemical and biological properties.
Carbohydrazide derivatives: Compounds with a carbohydrazide group that exhibit similar reactivity and potential biological activities.
Uniqueness
(E)-2-methyl-N’-(4-(methylthio)benzylidene)imidazo[1,2-a]pyridine-3-carbohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
CAS No. |
903359-77-3 |
---|---|
InChI Key |
GYFMCYLSOGBHMJ-WOJGMQOQSA-N |
Origin of Product |
United States |
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